molecular formula C16H16O4 B3057068 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol CAS No. 76397-87-0

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol

Cat. No.: B3057068
CAS No.: 76397-87-0
M. Wt: 272.29 g/mol
InChI Key: HEMAEFVLALEJDS-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol is a chemical compound with the molecular formula C16H16O4. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group and two hydroxyl groups attached to the benzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with a suitable precursor, followed by cyclization and reduction steps. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization under acidic conditions to form the benzopyran ring. The final step involves the reduction of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant properties and is studied for its potential to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl): This compound shares a similar benzopyran core structure but differs in the position and number of hydroxyl groups.

    4-Hydroxy-3,4-dihydro-3-methoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone: Another related compound with a quinolinone core and similar functional groups.

Uniqueness

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-4-2-10(3-5-13)12-6-11-7-14(17)15(18)8-16(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMAEFVLALEJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997771
Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol
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Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76397-87-0
Record name 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76397-87-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
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Synthesis routes and methods

Procedure details

Fifteen grams of texasin (6,7-dihydroxy-3-(methoxyphenyl)chromone) were dissolved and partially suspended in 500 ml of ethanol and hydrogenated at normal pressure and room temperature using 10% palladium/charcoal as a catalyst under addition of 20 drops of concentrated sulfuric acid. The catalytic hydrogenation is continued until neither texasin nor any of the 6,7-dihydroxy-3-(4-methoxyphenyl)chromanon-4 was detected by thin layer chromatography. The further purification was identical to that described in Example 12. The product has the formula C16H16O4, molecular weight 272, and melting point 160° C. It was characterized by UV, NMR, IR and Mass spectroscopy and determined to be 6,7-dihydroxy-3-(4-methoxyphenyl)chroman. As in Example 12, the product is actually a mixture of optical isomers but since the isomers exhibit the same properties further characterization was not deemed necessary for the purposes of this disclosure. Therefore, it is to be understood that the scope of the disclosure and claims embraces the optical isomers of the compounds discussed herein.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Reactant of Route 2
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Reactant of Route 3
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Reactant of Route 4
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Reactant of Route 5
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Reactant of Route 6
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol

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